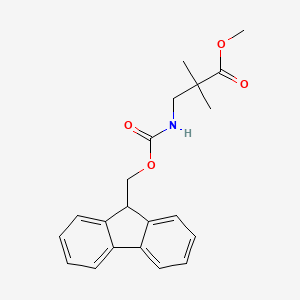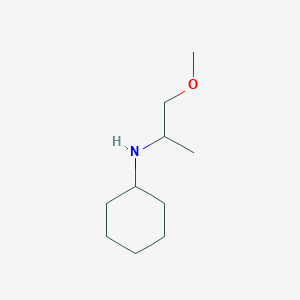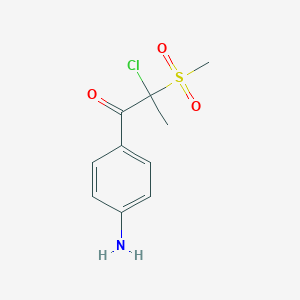
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is an organic compound with a complex structure It contains an aminophenyl group, a chloro group, and a methylsulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one typically involves multiple steps. One common method includes:
Starting Material: The synthesis begins with 4-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting 4-aminophenylacetone is then chlorinated using thionyl chloride or phosphorus pentachloride.
Sulfonylation: Finally, the chlorinated product is reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one.
Reduction: 1-(4-Aminophenyl)-2-hydro-2-(methylsulfonyl)propan-1-one.
Substitution: 1-(4-Aminophenyl)-2-hydroxy-2-(methylsulfonyl)propan-1-one.
Scientific Research Applications
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonyl groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)ethanone: Similar structure but with an ethanone backbone.
1-(4-Aminophenyl)-2-bromo-2-(methylsulfonyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(4-Aminophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-chloro-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C10H12ClNO3S/c1-10(11,16(2,14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,12H2,1-2H3 |
InChI Key |
LXCXZOANDDHRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N)(S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


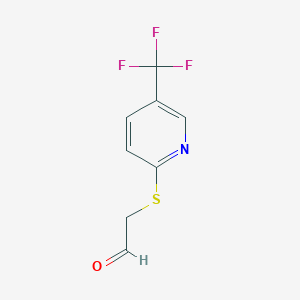
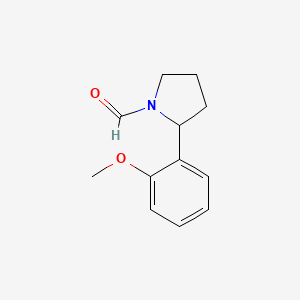
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)

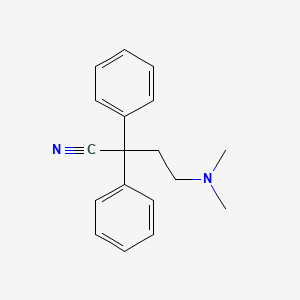
![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
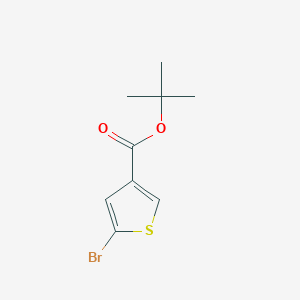
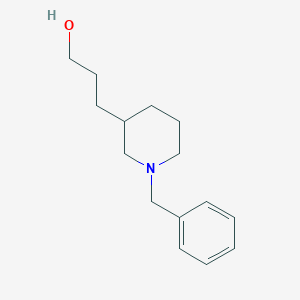
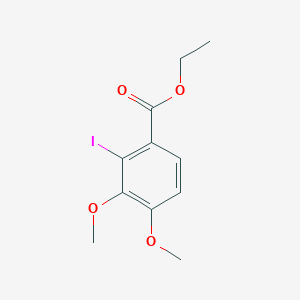
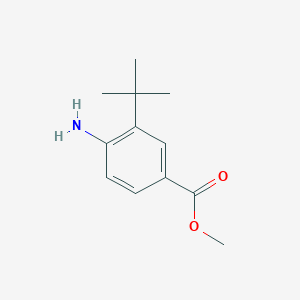
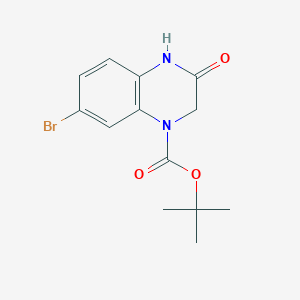
![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
